molecular formula C4H8N2O3 B075967 Ethyl 2-oximinooxamate CAS No. 10489-74-4

Ethyl 2-oximinooxamate

Cat. No. B075967
CAS RN: 10489-74-4
M. Wt: 132.12 g/mol
InChI Key: QGYKRMZPOOILBA-UHFFFAOYSA-N
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Description

Synthesis Analysis

Ethyl 2-oximinooxamate synthesis involves chemical reactions under controlled conditions. Kumar et al. (2016) described the synthesis of a structurally similar compound, ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate, through Knoevenagel condensation, which might resemble the method for synthesizing ethyl 2-oximinooxamate. The reaction involves 4-chlorobenzaldehyde and ethyl acetoacetate in the presence of piperidine and trifluoroacetic acid under reflux conditions (Kumar et al., 2016).

Molecular Structure Analysis

The molecular structure of compounds similar to ethyl 2-oximinooxamate can be determined by spectral studies and confirmed through X-ray diffraction, as demonstrated by Kumar et al. (2016). These compounds typically crystallize in specific crystal systems, providing insight into the geometric arrangement of atoms within the molecule (Kumar et al., 2016).

Chemical Reactions and Properties

Ethyl 2-oximinooxamate may undergo various chemical reactions, contributing to its diverse properties. For instance, the synthesis approach and the reaction conditions can influence the formation of complexes and by-products, as reported in studies involving similar compounds (Asani et al., 2007).

Physical Properties Analysis

The physical properties of ethyl 2-oximinooxamate, such as solubility, melting point, and crystalline form, can be inferred from studies on similar compounds. The way a compound crystallizes and its solubility in different solvents are significant for understanding its behavior in various conditions (Kariyappa et al., 2016).

Scientific Research Applications

  • Peptide Synthesis : Ethyl 2-oximinooxamate, known as Oxyma, has been identified as an efficient additive for peptide synthesis. It offers a lower risk of explosion compared to benzotriazole-based additives like HOBt and HOAt. Oxyma exhibits excellent coupling efficiency and inhibits racemization during both automated and manual peptide synthesis (Subirós‐Funosas et al., 2009).

  • Inorganic Complex Synthesis : Ethyl oxamate has been used in the synthesis of inorganic oxamato complexes, including polymeric μ-oxamato(-2) complexes and monomeric oxamato(-1) complexes (Veltsistas et al., 1990).

  • Polymer Chemistry : Studies have focused on the copolymerization of 2-ethyl-2-oxazoline with various monomers, exploring their potential for creating materials with unique properties (Rivas & Pizarro, 1989). Another study involved the modification of poly(2-oxazoline) copolymers for biomedical applications (Sehlinger et al., 2015).

  • Medicinal Chemistry : Ethyl 2-oximinooxamate has been utilized in the synthesis of various pharmaceutical compounds, including inhibitors of gene expression and compounds with potential anti-HIV activity (Palanki et al., 2002).

  • Environmental and Pharmaceutical Compliance : The use of ethyl acetate as a solvent for the synthesis of poly(2-ethyl-2-oxazoline) has been reported, indicating an improvement towards pharmaceutical compliance and environmental sustainability (Vergaelen et al., 2020).

Safety And Hazards

Ethyl 2-oximinooxamate is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation. It’s harmful if swallowed, in contact with skin, or if inhaled . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/clothing/eye protection/face protection, and washing thoroughly after handling . In case of exposure, it’s advised to remove the victim to fresh air, rinse eyes and skin with water, and seek medical attention if symptoms persist .

properties

IUPAC Name

ethyl (2Z)-2-amino-2-hydroxyiminoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N2O3/c1-2-9-4(7)3(5)6-8/h8H,2H2,1H3,(H2,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGYKRMZPOOILBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=NO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=N/O)/N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40430645
Record name Ethyl 2-oximinooxamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40430645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-oximinooxamate

CAS RN

10489-74-4
Record name Ethyl 2-oximinooxamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40430645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 2-oximinooxamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
SV Vlasov, SM Kovalenko, VP Chernykh - 2015 - dspace.nuph.edu.ua
… Then 1.2 g of ethyl 2-oximinooxamate was added to the reaction mixture and it was heated for 3-4 hours at 130С. After the cool reaction mixture was diluted with 20 ml of cold water and …
Number of citations: 1 dspace.nuph.edu.ua
Ž Jakopin, J Ilaš, M Barančoková, M Brvar… - European journal of …, 2017 - Elsevier
… The latter were coupled with ethyl 2-oximinooxamate (Scheme 1) using TBTU-coupling conditions (adapted from Ref. [40]). The afforded O-acyl amidoximes were immediately subjected …
Number of citations: 54 www.sciencedirect.com
J Senger, J Melesina, M Marek, C Romier… - Journal of medicinal …, 2016 - ACS Publications
… The acyl chloride was directly processed further by adding ethyl 2-oximinooxamate (1 equiv) and dissolving it in methylene chloride (5 mL) at 0 C. Triethylamine (1.5 equiv) was added …
Number of citations: 116 pubs.acs.org
Z Jakopin - Current Organic Synthesis, 2016 - ingentaconnect.com
… After stirring for 45 minutes ethyl 2-oximinooxamate (132 mg; 1.0 mmol) and the catalytic amount of 4-dimethylaminopyridine (DMAP) (12 mg; 0.1 mmol) were added and the mixture …
Number of citations: 2 www.ingentaconnect.com
W Du, WK Hagmann, JJ Hale - Tetrahedron letters, 2006 - Elsevier
… In entry 2, malonate 1a reacted with ethyl 2-oximinooxamate 2b to give oxadiazole 4b in 51% yield. The methyl ester in 1a was more reactive than the ethyl esters in 2b and 4b. Another …
Number of citations: 19 www.sciencedirect.com

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